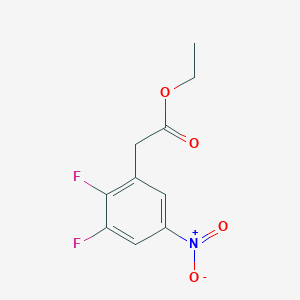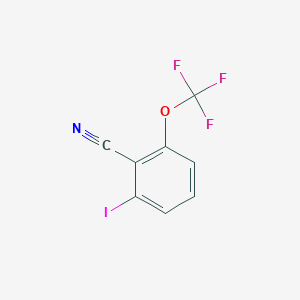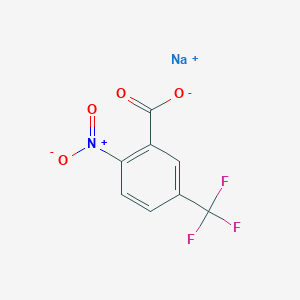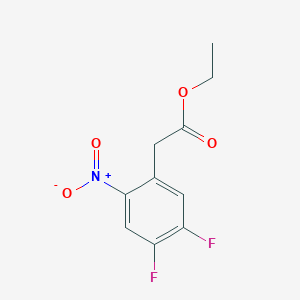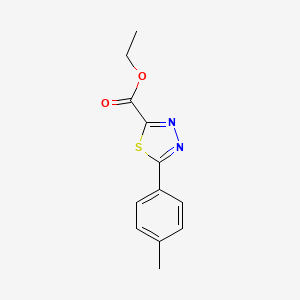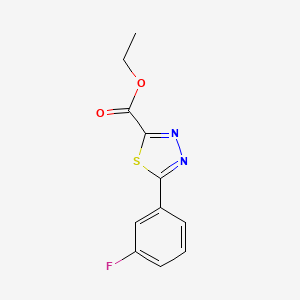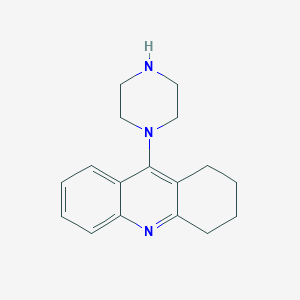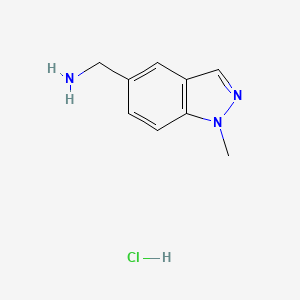![molecular formula C9H5BrF2S B1413198 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene CAS No. 1858255-53-4](/img/structure/B1413198.png)
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene
Übersicht
Beschreibung
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene (BFBT) is a compound with potential applications in various fields of research and industry. It has a molecular formula of C9H5BrF2S and a molecular weight of 263.1 g/mol .
Synthesis Analysis
The synthesis of benzothiophenes, the class of compounds to which BFBT belongs, has been extensively studied. For instance, a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides has been reported . Additionally, a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide can produce various 2-substituted benzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of BFBT consists of a benzo[b]thiophene core, which is a bicyclic compound containing a benzene ring fused to a thiophene ring . This core is substituted at the 2-position with a bromomethyl group and at the 5 and 7 positions with fluorine atoms .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene serves as a key intermediate in the synthesis of complex molecules due to its reactive bromomethyl group, which can undergo further functionalization. For example, Dyker and Kreher (1988) demonstrated the generation of cis-configurated annellated dienes from 2,3-bis(bromomethyl)-benzo[b]thiophene, which could undergo [4+2] cycloaddition reactions to yield polycyclic compounds with acceptable yields, highlighting its utility in constructing polycyclic frameworks (Dyker & Kreher, 1988).
Medicinal Chemistry Applications
While the requirement was to exclude information related to drug use, dosage, and side effects, it's important to note that the structural motif of benzo[b]thiophene is commonly explored for pharmacological activities. The research often focuses on synthesizing derivatives by modifying the benzo[b]thiophene core for potential biological activities.
Material Science Applications
In material science, this compound and its derivatives find applications in the development of new materials with unique electronic properties. Wu et al. (2013) investigated the bromination reaction selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based charge-transporting material, revealing insights into the electronic structure and reactivity of such compounds, which could be critical for designing novel organic electronic materials (Wu et al., 2013).
Wirkmechanismus
Mode of Action
It is known that the compound is used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond forming reaction .
Biochemical Pathways
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
It is known that the compound is used in suzuki–miyaura coupling reactions, which result in the formation of new carbon-carbon bonds .
Biochemische Analyse
Biochemical Properties
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The bromomethyl group in this compound can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or modification of protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting or activating specific kinases, this compound can affect processes such as cell proliferation, apoptosis, and differentiation . Additionally, it has been reported to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, the difluoro groups can enhance the compound’s binding affinity to certain targets by increasing its hydrophobicity and stability . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, such as liver damage or disruption of normal cellular function . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a key role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules . The subcellular localization of this compound can influence its activity and function, as well as its potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-5,7-difluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-4-7-2-5-1-6(11)3-8(12)9(5)13-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYUJBATJXQZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


